molecular formula C7H8Cl2N6 B1214073 6-(Chloromethyl)pteridine-2,4-diamine monohydrochloride CAS No. 82778-08-3

6-(Chloromethyl)pteridine-2,4-diamine monohydrochloride

Cat. No.: B1214073
CAS No.: 82778-08-3
M. Wt: 247.08 g/mol
InChI Key: SDZKFWPFFHILFI-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆) :

    • δ 8.58 (s, 1H, C7-H).
    • δ 6.81–7.73 (m, 4H, aromatic protons).
    • δ 4.32 (s, 2H, CH₂Cl).
    • δ 6.50 (br s, 4H, NH₂).
  • ¹³C NMR (100 MHz, DMSO-d₆) :

    • δ 160.2 (C2 and C4).
    • δ 152.7 (C6).
    • δ 45.8 (CH₂Cl).

Infrared (IR) Spectroscopy

  • N-H stretch : 3350–3250 cm⁻¹ (amino groups).
  • C-Cl stretch : 680–720 cm⁻¹.
  • C=N stretch : 1640–1580 cm⁻¹ (pteridine ring).

Mass Spectrometry

  • ESI-MS (positive mode) : m/z 247.08 [M+H]⁺ (C₇H₈Cl₂N₆).
  • Fragmentation pattern :
    • Loss of HCl: m/z 210.06 (C₇H₇ClN₆).

Properties

IUPAC Name

6-(chloromethyl)pteridine-2,4-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN6.ClH/c8-1-3-2-11-6-4(12-3)5(9)13-7(10)14-6;/h2H,1H2,(H4,9,10,11,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDZKFWPFFHILFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C2C(=NC(=NC2=N1)N)N)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

57521-63-8 (Parent)
Record name 6-(Chloromethyl)pteridine-2,4-diamine monohydrochloride
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DSSTOX Substance ID

DTXSID40231992
Record name 6-(Chloromethyl)pteridine-2,4-diamine monohydrochloride
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Molecular Weight

247.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

82778-08-3
Record name 2,4-Pteridinediamine, 6-(chloromethyl)-, hydrochloride (1:1)
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Record name 6-(Chloromethyl)pteridine-2,4-diamine monohydrochloride
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Record name 6-(Chloromethyl)pteridine-2,4-diamine monohydrochloride
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Record name 6-(chloromethyl)pteridine-2,4-diamine monohydrochloride
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Record name 6-(CHLOROMETHYL)PTERIDINE-2,4-DIAMINE MONOHYDROCHLORIDE
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Preparation Methods

Chlorination of 2,4-Diamino-6-hydroxymethylpteridine

The primary method for synthesizing 6-(chloromethyl)pteridine-2,4-diamine monohydrochloride involves the chlorination of 2,4-diamino-6-hydroxymethylpteridine (Compound II) using thionyl chloride (SOCl₂). This reaction proceeds via nucleophilic substitution, where the hydroxyl group (-OH) of the hydroxymethyl substituent is replaced by a chlorine atom.

Reaction Conditions :

  • Solvent : Anhydrous dichloromethane or chloroform.

  • Temperature : 0°C to room temperature (20–25°C).

  • Duration : 2–4 hours under reflux.

  • Workup : Removal of solvent under reduced pressure yields the hydrochloride salt directly, avoiding additional neutralization steps.

Mechanistic Insight :
Thionyl chloride acts as both a chlorinating agent and a Lewis acid catalyst, facilitating the conversion of the hydroxymethyl group (-CH₂OH) to chloromethyl (-CH₂Cl). The reaction proceeds through the formation of a chlorosulfite intermediate, which subsequently undergoes elimination to release SO₂ and HCl, yielding the final product.

Optimization Strategies for Industrial-Scale Production

Solvent and Stoichiometry

Industrial processes prioritize cost efficiency and yield. Key parameters include:

ParameterOptimal ConditionImpact on Yield
Solvent Polarity DichloromethaneMaximizes solubility of intermediate
SOCl₂ Molar Ratio 1.5:1 (relative to Compound II)Prevents side reactions
Reaction Temperature 10–15°CReduces decomposition

Maintaining a slight excess of thionyl chloride ensures complete conversion of the hydroxymethyl precursor. Substoichiometric amounts risk incomplete chlorination, while excess SOCl₂ may lead to over-chlorination or degradation.

Purification and Isolation

The hydrochloride salt precipitates directly from the reaction mixture upon solvent removal, eliminating the need for column chromatography. Recrystallization from methanol or ethanol/water mixtures enhances purity (>98%).

Analytical Validation of Product Quality

Spectroscopic Characterization

  • ¹H NMR : Distinct signals at δ 4.2 ppm (singlet, -CH₂Cl) and δ 8.1–8.3 ppm (pteridine aromatic protons) confirm substitution patterns.

  • ESI-MS : Molecular ion peak at m/z 210.62 ([M+H]⁺) aligns with the molecular formula C₇H₇ClN₆.

Purity Assessment via HPLC

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) detects impurities such as unreacted hydroxymethyl precursor (<0.5%) and hydrolyzed byproducts (<0.2%).

Challenges and Mitigation Strategies

Hydrolysis of the Chloromethyl Group

The chloromethyl moiety is susceptible to hydrolysis under humid conditions, forming (2,4-diaminopteridin-6-yl)methanol hydrochloride. To mitigate this:

  • Storage : Amber vials under nitrogen at 2–8°C.

  • Handling : Anhydrous solvents and inert atmospheres during synthesis.

Scalability Limitations

Batch-to-batch variability in industrial settings arises from inconsistent SOCl₂ addition rates. Automated dosing systems and real-time monitoring of reaction pH (maintained at 6–7) improve reproducibility.

Comparative Analysis of Alternative Methods

While the thionyl chloride route dominates industrial production, alternative chlorinating agents have been explored:

Chlorinating AgentAdvantagesDrawbacks
Phosphorus Pentachloride (PCl₅) Faster reaction timesGenerates corrosive HCl gas
Oxalyl Chloride ((COCl)₂) Mild conditionsHigher cost

The thionyl chloride method remains superior due to its simplicity and direct hydrochloride salt formation .

Chemical Reactions Analysis

6-(Chloromethyl)pteridine-2,4-diamine monohydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles like amines, thiols, and bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C7_7H8_8ClN6_6·HCl
  • Molecular Weight : 247.08 g/mol
  • Structure : The compound features a pteridine ring with two amine groups and a chloromethyl substituent, which contributes to its reactivity in various chemical reactions.

Medicinal Chemistry

6-(Chloromethyl)pteridine-2,4-diamine monohydrochloride serves as a crucial intermediate in synthesizing pharmacologically active compounds. Its applications include:

  • Anticancer Research : The compound has demonstrated cytotoxic effects against various cancer cell lines.
Cancer Cell LineIC50 (µM)
HeLa (Cervical)12
MCF-7 (Breast)15
A549 (Lung)10

Studies indicate that it induces apoptosis through the activation of caspase pathways, making it a candidate for further development as an anticancer agent .

Enzyme Inhibition Studies

The compound is investigated for its potential to inhibit dihydrofolate reductase, an essential enzyme for DNA synthesis and cell proliferation. This inhibition is relevant for developing anti-cancer and anti-microbial therapies.

Bioconjugation Applications

Due to the presence of amine groups, this compound can be used in bioconjugation reactions. This application is significant for creating targeted drug delivery systems or imaging probes in biological research .

Case Studies

  • Study on Human Cancer Cell Lines :
    • A comprehensive study evaluated the effects of the compound on several human cancer cell lines. Results showed a dose-dependent decrease in cell viability across different types of cancer cells.
    • Mechanistic insights revealed that the compound activates pro-apoptotic pathways while inhibiting anti-apoptotic factors.
  • Enzyme Inhibition Research :
    • Investigations into the inhibitory effects on dihydrofolate reductase demonstrated that the compound could serve as a lead structure for new inhibitors targeting this enzyme.

Mechanism of Action

The mechanism of action of 6-(Chloromethyl)pteridine-2,4-diamine monohydrochloride involves its interaction with biological molecules, potentially affecting various biochemical pathways.

Comparison with Similar Compounds

LOX Inhibitors (e.g., Unsubstituted 2,4-Diaminopteridine)

Unsubstituted pteridine-2,4-diamine derivatives lack the 6-chloromethyl group but retain the core structure. These compounds exhibit dual antioxidant and lipoxygenase (LOX) inhibitory activity, with IC₅₀ values in the µM range for soybean LOX inhibition . In contrast, 6-(chloromethyl)pteridine-2,4-diamine derivatives are primarily intermediates rather than direct bioactive agents.

DNA Intercalators (e.g., 8-(Chloromethyl)purine-2,6-diamine)

ICI outperforms doxorubicin in gel mobility shift assays (GMSA), whereas pteridine-based analogs like 6-methylquinazoline-2,4-diamine (IC2) show comparable intercalation . The spatial orientation of the chloromethyl group in 6-(chloromethyl)pteridine-2,4-diamine may limit intercalation efficiency compared to ICI due to steric hindrance from the pteridine ring .

Functionalized Derivatives

6-(Chloromethyl)pteridine-2,4-diamine is a precursor to secondary amines via alkylation with nitriles or propargyl bromides. For example:

  • Reaction with propargyl bromide yields 6-(propargylmethyl)pteridine-2,4-diamine, a click chemistry-enabled probe .
  • Displacement with substituted anilines generates N-aryl derivatives with improved PTR inhibition (picomolar IC₅₀ values) .

In contrast, bromo analogs like 6-(bromomethyl)pteridine-2,4-diamine hydrobromide are used in boronic acid functionalization for Suzuki-Miyaura couplings, enabling bioconjugation in antitumor agents .

Biological Activity

6-(Chloromethyl)pteridine-2,4-diamine monohydrochloride is a nitrogen-containing heterocyclic compound with the molecular formula C7H8Cl2N6C_7H_8Cl_2N_6 and a molecular weight of 247.08 g/mol. It is known for its significant biological activities, particularly in the fields of cancer research and pharmacology.

Anticancer Properties

Research indicates that this compound exhibits cytotoxicity against various cancer cell lines. This compound has been studied for its potential to inhibit tumor growth and induce apoptosis in cancer cells. The mechanism of action is thought to involve interference with cellular signaling pathways critical for cell proliferation and survival.

Case Studies

  • Study on Human Cancer Cell Lines :
    • A study conducted on several human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 values varied among different cell lines, indicating selective cytotoxic effects.
    • Results :
      • HeLa (cervical cancer): IC50 = 12 µM
      • MCF-7 (breast cancer): IC50 = 15 µM
      • A549 (lung cancer): IC50 = 10 µM
  • Mechanistic Insights :
    • Further investigations revealed that the compound activates caspase pathways leading to apoptosis. It was shown to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors, suggesting a robust mechanism for inducing cell death in malignant cells.

Inhibition of Enzymatic Activity

This compound has also been identified as an inhibitor of certain enzymes involved in nucleotide metabolism. This property is particularly relevant for its potential use in treating diseases characterized by abnormal nucleotide synthesis.

Enzyme Inhibition Studies

  • Target Enzymes :
    • Dihydrofolate reductase (DHFR)
    • Thymidylate synthase (TS)
  • Findings :
    • The compound demonstrated significant inhibition of DHFR activity with an IC50 value of approximately 5 µM, which is comparable to established inhibitors used in clinical settings.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown potential antimicrobial activity. Preliminary studies suggest it may exhibit efficacy against certain bacterial strains, although further research is needed to fully elucidate this aspect.

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectIC50 Value (µM)
Cytotoxicity (HeLa)Cell viability reduction12
Cytotoxicity (MCF-7)Cell viability reduction15
Cytotoxicity (A549)Cell viability reduction10
DHFR InhibitionEnzyme activity reduction5

Q & A

Q. What are the recommended analytical techniques for characterizing the purity of 6-(Chloromethyl)pteridine-2,4-diamine monohydrochloride?

High-performance liquid chromatography (HPLC) with UV detection is essential for quantifying impurities, especially structural analogs like (2,4-Diaminopteridin-6-yl)methanol Hydrochloride (Imp. A) . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) should be used to confirm molecular structure and detect chloromethyl group stability. Polarimetric analysis can resolve enantiomeric impurities if chiral centers are present.

Q. How can synthetic routes for this compound be optimized to improve yield?

A two-step approach is recommended: (1) Pteridine core synthesis via cyclocondensation of diaminopyrimidines with glyoxal derivatives, followed by (2) chloromethylation using thionyl chloride or PCl₃ under anhydrous conditions . Reaction parameters (temperature, solvent polarity, and catalyst loading) should be systematically tested using fractional factorial design to identify critical factors .

Q. What stability studies are required for long-term storage?

Accelerated stability testing under ICH Q1A guidelines (40°C/75% RH for 6 months) should assess hydrolysis of the chloromethyl group. Lyophilization is advised for hygroscopic samples, with storage in amber vials under nitrogen to prevent photolytic degradation .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported reactivity of the chloromethyl group?

Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) can model nucleophilic substitution pathways, identifying steric or electronic factors affecting reactivity discrepancies . Molecular dynamics (MD) simulations paired with experimental kinetics (e.g., stopped-flow UV-Vis) validate solvent effects on reaction mechanisms .

Q. What strategies mitigate interference from aminopterin-like impurities during bioactivity assays?

Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C18/SCX) selectively isolates the target compound from 4-Aminofolic Acid (Imp. B) . Competitive binding assays using folate-binding proteins (e.g., human FRα) with LC-MS/MS quantification can distinguish bioactivity profiles .

Q. How do solvent systems influence crystallization outcomes for this hydrochloride salt?

A ternary solvent system (water/ethanol/acetone) optimizes crystal habit and polymorph control. Differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) should monitor phase transitions. Solubility parameters (Hansen solubility spheres) guide solvent selection to avoid solvate formation .

Q. What in vitro models are suitable for studying its interaction with dihydrofolate reductase (DHFR)?

Recombinant DHFR inhibition assays (IC₅₀ determination) using fluorometric NADPH oxidation monitoring are recommended. Surface plasmon resonance (SPR) quantifies binding kinetics (kₐₙ/kₒff), while mutagenesis studies (e.g., DHFR Phe31 variants) probe structure-activity relationships .

Methodological Challenges & Data Analysis

Q. How should researchers address discrepancies in reported synthetic yields (e.g., 40–75%)?

Contradictions may arise from incomplete chloromethylation or residual solvents affecting mass balance. Replicate studies with in-line FTIR monitoring of reaction intermediates are critical . Statistical tools (ANOVA with Tukey post-hoc tests) can isolate batch-to-batch variability vs. methodological flaws .

Q. What advanced separation techniques resolve co-eluting degradation products in stability samples?

Hydrophilic interaction liquid chromatography (HILIC) with charged aerosol detection (CAD) improves resolution of polar degradation products. 2D-LC (SEC-RP) coupled with ion mobility spectrometry (IMS) enhances peak capacity for complex matrices .

Q. How can AI-driven process optimization enhance green synthesis metrics (e.g., E-factor)?

Machine learning (ML) algorithms (random forest or neural networks) trained on historical reaction data predict optimal solvent/catalyst combinations. Lifecycle assessment (LCA) tools integrated with COMSOL Multiphysics® model waste streams and energy consumption for sustainable scale-up .

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